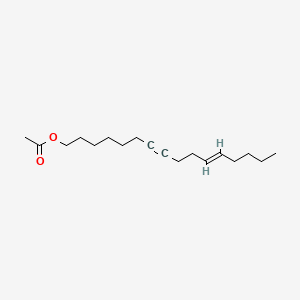

11-Hexadecen-7-yn-1-ol, acetate, (11E)-

Description

BenchChem offers high-quality 11-Hexadecen-7-yn-1-ol, acetate, (11E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Hexadecen-7-yn-1-ol, acetate, (11E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53042-78-7 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

[(E)-hexadec-11-en-7-ynyl] acetate |

InChI |

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6+ |

InChI Key |

APXMIZDFQAAIJF-VOTSOKGWSA-N |

Isomeric SMILES |

CCCC/C=C/CCC#CCCCCCCOC(=O)C |

Canonical SMILES |

CCCCC=CCCC#CCCCCCCOC(=O)C |

Origin of Product |

United States |

Historical Context of Pheromone Research Leading to the Identification of 11e 11 Hexadecen 7 Yn 1 Ol Acetate

The journey to identifying specific chemical messengers like (11E)-11-Hexadecen-7-yn-1-ol, acetate (B1210297) is built upon a rich history of scientific inquiry. The concept of chemical communication in insects was first systematically studied in the 1870s by French entomologist Jean-Henri Fabre, who observed that female emperor moths could attract males from great distances, deducing that a chemical scent was the responsible agent. rsc.org However, the chemical identification of such a substance remained elusive for nearly a century.

The breakthrough came in 1959 when German biochemist Adolf Butenandt and his team successfully isolated and identified the first pheromone from the female silkworm moth, Bombyx mori. rsc.orgbritannica.comwikipedia.org After two decades of painstaking work, which involved extracting glands from over 500,000 moths, they characterized the molecule as (10E,12Z)-hexadeca-10,12-dien-1-ol and named it bombykol (B110295). rsc.orgnih.gov This pioneering achievement not only confirmed the existence of pheromones but also laid the groundwork for the field of chemical ecology. Butenandt's work, which also included the earlier isolation of sex hormones like estrone, androsterone, and progesterone, demonstrated that complex biological processes were governed by specific molecular structures. britannica.comnih.govsfgate.com

The identification of bombykol catalyzed a surge in pheromone research. nih.gov Scientists developed new techniques and methodologies to isolate, identify, and synthesize these potent compounds, which are often produced by insects in minuscule quantities. rsc.org The development of analytical methods such as gas chromatography coupled with electroantennographic detection (GC-EAD) and mass spectrometry (GC-MS) proved crucial. acs.orgnih.gov GC-EAD allows researchers to pinpoint which compounds in a complex extract elicit a response in an insect's antenna, while GC-MS helps in determining the molecular structure of these active compounds. It is through the application of these modern techniques that complex structures, including those with both double and triple bonds like (11E)-11-Hexadecen-7-yn-1-ol, acetate, can be identified from insect extracts.

| Key Figure/Discovery | Contribution | Year(s) |

| Jean-Henri Fabre | First systematic study demonstrating chemical attraction in moths. | 1870s |

| Adolf Butenandt | Awarded Nobel Prize for work on sex hormones. | 1939 |

| Adolf Butenandt | Isolated and identified the first pheromone, bombykol. | 1959 |

| Development of GC-EAD | Enabled the screening of insect extracts for electrophysiologically active compounds. | 1960s-1970s |

Significance of 11e 11 Hexadecen 7 Yn 1 Ol Acetate As a Model Compound in Lepidopteran Chemical Communication

Within the vast family of Lepidopteran pheromones, a compound's significance as a "model" is often determined by its role as a primary communication channel for an economically significant pest, its unique structural characteristics that pose interesting biosynthetic questions, or its distinct role in ensuring reproductive isolation between species.

While the general structural class of C10-C18 unsaturated fatty alcohols and their derivatives (Type I pheromones) is the most common among moth species, specific scientific literature identifying (11E)-11-Hexadecen-7-yn-1-ol, acetate (B1210297) as a primary sex pheromone or a widely studied model compound for a specific Lepidopteran species is not prominent. nih.gov Its structural isomer, (11Z)-11-Hexadecen-7-yn-1-ol, acetate, is noted as a synthetic pheromone analogue used in the control of pests like the Indian meal moth and the almond moth. lookchem.com Similarly, related compounds that possess the en-yne functional group, such as (Z)-13-hexadecen-11-yn-1-yl acetate, have been identified as the major sex pheromone component for the processionary moth, Thaumetopoea pityocampa. mdpi.comnih.gov

The significance of a compound like (11E)-11-Hexadecen-7-yn-1-ol, acetate in chemical ecology would stem from its specific stereochemistry. The trans (E) configuration of the double bond, combined with the rigidity of the triple bond, creates a unique three-dimensional shape. In Lepidoptera, pheromone receptors in the male antennae are exquisitely tuned to the specific geometry of the pheromone molecules released by conspecific females. Even minor changes, such as the configuration of a double bond from cis (Z) to trans (E), can dramatically reduce or eliminate the male's response. Therefore, if (11E)-11-Hexadecen-7-yn-1-ol, acetate were identified as a pheromone component, its study would be crucial for understanding the molecular basis of species-specific mate recognition. However, a lack of extensive research focused on this specific E-isomer suggests it may be a minor component in pheromone blends or a pheromone for a less-studied species.

Overview of Research Paradigms Applied to 11e 11 Hexadecen 7 Yn 1 Ol Acetate Studies

Retrosynthetic Analysis and Strategic Disconnections for (11E)-11-Hexadecen-7-yn-1-ol Acetate

Retrosynthetic analysis of (11E)-11-Hexadecen-7-yn-1-ol acetate reveals several logical pathways for its construction. The primary functional groups dictating the strategy are the acetate ester, the internal alkyne, and the trans (E)-configured double bond.

A common and effective strategy involves two key disconnections across the carbon skeleton, suggesting a convergent approach.

C1-O Bond Disconnection (Functional Group Interconversion): The acetate ester is readily disconnected to its corresponding alcohol, (11E)-11-Hexadecen-7-yn-1-ol. This transformation is a standard final step in the forward synthesis, typically achieved by acetylation with reagents like acetic anhydride (B1165640) or acetyl chloride. quickcompany.in

C8-C9 Bond Disconnection (Alkyne Formation): The internal alkyne can be disconnected via an acetylide coupling reaction. This breaks the molecule into two key fragments: a C8 electrophile bearing the alcohol (or a protected precursor) and a C8 terminal alkyne nucleophile. A more common industrial approach for similar structures involves coupling a C10 fragment with a C6 fragment. For the target molecule, a C-C bond disconnection at the alkyne (C6-C7 or C8-C9) is a primary strategy. A plausible disconnection is between C8 and C9, leading to two synthons: a C8 ω-functionalized alcohol and a C8 terminal alkyne. However, a more practical approach often involves building the alkyne from a smaller terminal alkyne.

C11-C12 Bond Disconnection (Alkene Formation): Alternatively, the (E)-alkene can be the site of a strategic disconnection. This suggests a Wittig-type reaction or, more specifically, a Horner-Wadsworth-Emmons (HWE) reaction, which is well-known for its high E-selectivity. This disconnection would yield a C11 aldehyde and a C5 phosphonium (B103445) ylide or phosphonate (B1237965) carbanion.

A robust convergent retrosynthetic pathway is outlined below:

Target: (11E)-11-Hexadecen-7-yn-1-ol, acetate

Disconnection 1 (Acetylation): ← (11E)-11-Hexadecen-7-yn-1-ol

Disconnection 2 (C-C Coupling): ← A C10 fragment (e.g., 7-bromohept-1-ol derivative) and a C6 fragment (e.g., 1-hexen-4-yne (B3343003) derivative).

Enantioselective and Stereoselective Synthesis of (11E)-11-Hexadecen-7-yn-1-ol Acetate Precursors

The target molecule, (11E)-11-Hexadecen-7-yn-1-ol, acetate, is an achiral compound, meaning it does not have a non-superimposable mirror image. Therefore, enantioselective synthesis, which deals with the creation of specific chiral centers, is not a primary concern for the final structure. The critical stereochemical challenge in this synthesis is diastereoselectivity—specifically, the selective formation of the double bond in the (E) configuration, as the geometric isomerism of pheromones is crucial for their biological activity.

Chiral pool synthesis involves using naturally occurring chiral molecules as starting materials. As the target molecule is achiral, this approach is not directly applicable for inducing chirality in the final product. Synthetic strategies will instead focus on achiral starting materials and reagents.

Asymmetric catalysis is employed to introduce new chiral centers with a preference for one enantiomer. Given the achiral nature of (11E)-11-Hexadecen-7-yn-1-ol, acetate, this methodology is not required for its synthesis. The focus remains on stereocontrol of the alkene geometry rather than creating chiral centers.

The precise construction of the alkyne and the (E)-alkene is the cornerstone of the synthetic strategy.

Alkyne Formation: The internal alkyne is typically constructed using acetylide chemistry. A common method involves the deprotonation of a terminal alkyne, such as 1-hexyne, with a strong base (e.g., n-butyllithium or sodium amide) to form a potent nucleophile. This acetylide anion is then reacted with a long-chain alkyl halide electrophile, such as an ω-bromoalcohol derivative, in an SN2 reaction to form the carbon-carbon bond of the internal alkyne. Protecting the alcohol functionality on the electrophile (e.g., as a tetrahydropyranyl ether) is often necessary to prevent side reactions with the strong base. quickcompany.in

Stereocontrolled (E)-Alkene Formation: Achieving high stereoselectivity for the (E)-alkene is paramount. Several reliable methods exist:

Horner-Wadsworth-Emmons (HWE) Reaction: This is one of the most effective methods for synthesizing (E)-alkenes. It involves the reaction of an aldehyde with a stabilized phosphonate carbanion. The reaction mechanism generally favors the thermodynamic (E)-alkene product with high selectivity.

Dissolving Metal Reduction: Another classic method is the reduction of an internal alkyne to a trans-alkene using sodium or lithium metal in liquid ammonia. This method would be suitable if the synthesis proceeded through a diyne intermediate, where one alkyne is selectively reduced to the (E)-alkene.

Convergent and Linear Synthetic Strategies for (11E)-11-Hexadecen-7-yn-1-ol Acetate

Both convergent and linear strategies can be envisioned for the synthesis of this molecule, though convergent approaches are generally more efficient for building long carbon chains.

Convergent Strategy: A convergent synthesis involves the independent preparation of two or more key fragments, which are then joined together in the final stages. For (11E)-11-Hexadecen-7-yn-1-ol acetate, a plausible convergent route involves the synthesis of two fragments:

Fragment A: A C10 ω-functionalized alcohol, such as 10-bromodecan-1-ol.

Fragment B: A C6 terminal alkyne, such as 1-hexyne.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential elongation of a single carbon chain. | Conceptually straightforward. | Overall yield decreases exponentially with the number of steps. |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. | Higher overall yields; allows for parallel synthesis efforts. | May require more complex planning and synthesis of individual fragments. |

Optimization of Reaction Conditions and Yield for Industrial-Scale Synthesis of (11E)-11-Hexadecen-7-yn-1-ol Acetate

Key areas for optimization include:

Reagent Selection: Replacing hazardous, expensive, or difficult-to-handle reagents is a primary goal. For instance, in related syntheses, the combination of n-butyllithium and the highly toxic co-solvent hexamethylphosphoramide (B148902) (HMPA) used for acetylide coupling has been successfully replaced with a less expensive and safer system like lithium in liquid ammonia. quickcompany.in

Solvent and Catalyst Efficiency: Minimizing solvent waste and using efficient, recyclable catalysts are crucial. The choice of solvent can dramatically affect reaction rates, yields, and purification processes.

Purification Methods: On a large scale, chromatographic purification is often impractical and costly. Developing protocols that yield a crude product of sufficient purity for the next step or that can be purified by distillation or crystallization is highly desirable. For example, in the synthesis of the pheromone alcohol, the crude product from the coupling step was of sufficient purity (>90%) to be carried forward without chromatography. quickcompany.in

Process Parameters: Fine-tuning parameters such as temperature, reaction time, and the rate of reagent addition can prevent side reactions and improve yield and purity. For the final acetylation step, conditions are typically mild (room temperature) but require sufficient time (10-12 hours) to go to completion, yielding the final product with >97% purity after distillation. quickcompany.in

| Optimization Parameter | Laboratory Scale Approach | Industrial Scale Improvement | Rationale |

| Coupling Reagent | n-Butyl lithium / HMPA | Lithium / Liquid Ammonia | Cost reduction, avoidance of highly toxic HMPA. quickcompany.in |

| Purification | Column Chromatography | Vacuum Distillation | Increased throughput, reduced solvent waste and cost. quickcompany.in |

| Overall Yield | ~27% | ~40% | Process optimization, improved reagents and purification. quickcompany.in |

| Batch Size | Milligrams | Multi-grams / Kilograms | Scaled-up reaction parameters and equipment. quickcompany.in |

More recently, biotechnological approaches using engineered yeast have emerged as a sustainable alternative for producing some insect pheromones, potentially lowering costs and environmental impact compared to traditional chemical synthesis. researchgate.net

Novel Synthetic Routes and Protecting Group Strategies for (11E)-11-Hexadecen-7-yn-1-ol Acetate

The construction of the (11E)-11-Hexadecen-7-yn-1-ol acetate molecule necessitates a carefully orchestrated sequence of reactions to install the trans-double bond and the triple bond at the correct positions while preserving the terminal alcohol functionality for final acetylation. Novel synthetic routes have moved beyond classical methods to incorporate more efficient and stereoselective transformations.

A significant challenge in the synthesis of long-chain functionalized molecules like (11E)-11-Hexadecen-7-yn-1-ol acetate is the prevention of unwanted side reactions at various functional groups. This is where protecting group strategies become paramount. The hydroxyl group of the starting material, a long-chain halo-alcohol, must be masked to prevent its acidic proton from interfering with subsequent carbon-carbon bond-forming reactions, such as Grignard or organolithium additions.

Commonly employed protecting groups for alcohols in such syntheses include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers, and acetals like the tetrahydropyranyl (THP) ether. The choice of protecting group is dictated by its stability under the reaction conditions of the subsequent steps and the ease of its selective removal at a later stage. For instance, silyl ethers are typically stable under basic and nucleophilic conditions but can be readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). THP ethers, on the other hand, are stable to basic and organometallic reagents but are labile under acidic conditions.

The stereocontrolled formation of the (E)-double bond is a crucial aspect of the synthesis. While the synthesis of the corresponding (Z)-isomer often involves the stereoselective reduction of an alkyne using catalysts like Lindlar's catalyst, the formation of the (E)-isomer requires different strategies. One common approach is the use of a dissolving metal reduction, such as sodium in liquid ammonia, on a precursor diyne. However, more modern and milder methods are continuously being developed to improve stereoselectivity and functional group tolerance.

Recent advancements in organometallic chemistry have provided powerful tools for the stereoselective synthesis of enynes. Cross-coupling reactions, such as the Sonogashira coupling, can be employed to connect a vinyl halide with a terminal alkyne. The stereochemistry of the resulting double bond is retained from the starting vinyl halide. Therefore, the synthesis of a pure (E)-vinyl halide precursor is a key step in ensuring the stereochemical purity of the final product.

Another innovative approach involves the use of hydroalumination or hydroboration of a terminal alkyne followed by coupling with a suitable electrophile. These reactions can proceed with high stereoselectivity to yield the desired (E)-alkene.

The final step in the synthesis is the deprotection of the alcohol and its subsequent acetylation. This is typically achieved by treating the protected alcohol with the appropriate deprotecting agent, followed by reaction with acetic anhydride or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine.

The table below summarizes a potential synthetic sequence, highlighting the key reactions and the role of protecting groups.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection of Alcohol | 1-Bromo-6-hexanol, TBDMSCl, Imidazole, DMF | To protect the hydroxyl group as a TBDMS ether. |

| 2 | Alkylation | Protected 1-bromo-6-hexanol, Lithium acetylide-ethylenediamine complex, DMSO | To introduce the alkyne functionality. |

| 3 | Coupling Reaction | Product from Step 2, (E)-1-Iodo-1-pentene, Pd(PPh₃)₄, CuI, Et₂NH | Sonogashira coupling to form the (E)-enyne system. |

| 4 | Deprotection | Product from Step 3, TBAF, THF | To remove the TBDMS protecting group. |

| 5 | Acetylation | 11-Hexadecen-7-yn-1-ol, Acetic anhydride, Pyridine | To form the final acetate ester. |

This table is interactive. You can sort the columns by clicking on the headers.

Detailed research into the synthesis of analogs of the sex pheromone of the processionary moth, Thaumetopoea pityocampa, has provided valuable insights into the structure-activity relationships and has spurred the development of new synthetic strategies. nih.gov These studies often involve the synthesis of both the natural pheromone and its geometric isomers to confirm the biological activity of the correct stereoisomer.

The development of novel synthetic routes and the strategic use of protecting groups are essential for the efficient and stereoselective synthesis of complex molecules like (11E)-11-Hexadecen-7-yn-1-ol acetate. These advancements not only facilitate the production of this important pheromone for pest management but also contribute to the broader field of organic synthesis.

Behavioral Responses Elicited by (11E)-11-Hexadecen-7-yn-1-ol Acetate in Target Organisms

Information regarding the behavioral responses of any target organism to (11E)-11-Hexadecen-7-yn-1-ol, acetate is not documented in the reviewed literature. Research on the closely related (Z)-isomer, (Z)-11-Hexadecen-7-yn-1-ol, acetate, indicates its use as a pheromone analogue for disrupting the mating behavior of certain moth species, such as the Indian meal moth and the almond moth. However, no such functional data is available for the (11E)-isomer.

Olfactory Receptor Neuron Responses to (11E)-11-Hexadecen-7-yn-1-ol Acetate

No studies documenting the electrophysiological or other sensory responses of olfactory receptor neurons to (11E)-11-Hexadecen-7-yn-1-ol, acetate were identified. Techniques such as electroantennography (EAG) or single-sensillum recording (SSR) have not been reported for this specific compound.

Chemotaxis and Flight Orientation Studies in Response to (11E)-11-Hexadecen-7-yn-1-ol Acetate

There are no published wind tunnel bioassays or field studies that describe the chemotactic or flight orientation behaviors of any insect species in response to (11E)-11-Hexadecen-7-yn-1-ol, acetate.

Influence of Environmental Factors on Behavioral Efficacy of (11E)-11-Hexadecen-7-yn-1-ol Acetate

The scientific literature lacks any information on how environmental factors such as temperature, humidity, or light intensity may affect the potential behavioral efficacy of (11E)-11-Hexadecen-7-yn-1-ol, acetate.

Molecular Mechanisms of Olfactory Perception and Transduction for (11E)-11-Hexadecen-7-yn-1-ol Acetate

The molecular underpinnings of how (11E)-11-Hexadecen-7-yn-1-ol, acetate might be perceived by an organism are currently unknown.

Identification and Characterization of Olfactory Receptors Specific to (11E)-11-Hexadecen-7-yn-1-ol Acetate

No olfactory receptors that specifically bind to (11E)-11-Hexadecen-7-yn-1-ol, acetate have been identified or characterized in any species.

Ecological and Environmental Dynamics of 11e 11 Hexadecen 7 Yn 1 Ol Acetate

Environmental Persistence and Degradation Pathways of (11E)-11-Hexadecen-7-yn-1-ol Acetate (B1210297)

Information regarding the stability of (11E)-11-Hexadecen-7-yn-1-ol, acetate in the environment is not available. The half-life of this compound under various environmental conditions has not been documented in accessible scientific literature.

Photodegradation Kinetics and Mechanisms of (11E)-11-Hexadecen-7-yn-1-ol Acetate

There is no specific research detailing the photodegradation of (11E)-11-Hexadecen-7-yn-1-ol, acetate. The effects of sunlight on the chemical structure, the rate of its breakdown, and the byproducts of this process are unknown. While unsaturated compounds and acetate esters can be susceptible to photodegradation, the specific kinetics and mechanisms for this particular molecule, with its combination of a double and a triple bond, have not been studied.

Microbial Biodegradation of (11E)-11-Hexadecen-7-yn-1-ol Acetate in Terrestrial and Aquatic Systems

No studies were found that investigate the role of microorganisms in the breakdown of (11E)-11-Hexadecen-7-yn-1-ol, acetate. The specific microbial species that might metabolize this compound, the enzymatic pathways involved, and the rate of biodegradation in different environments like soil and water remain uncharacterized. Research on the biodegradation of long-chain hydrocarbons, including those with triple bonds (alkynes), suggests that microbial degradation is possible, but compound-specific data is essential for an accurate assessment.

Chemical Hydrolysis and Oxidation of (11E)-11-Hexadecen-7-yn-1-ol Acetate in Environmental Compartments

The susceptibility of the acetate ester group in (11E)-11-Hexadecen-7-yn-1-ol, acetate to chemical hydrolysis under typical environmental pH conditions has not been quantified. Similarly, no information is available on its oxidation potential in the presence of common environmental oxidants. The stability of the enyne (alkene-alkyne) functional group system to these abiotic degradation processes is also undocumented.

Transport and Distribution Mechanisms of (11E)-11-Hexadecen-7-yn-1-ol Acetate in Ecosystems

The physical and chemical properties of (11E)-11-Hexadecen-7-yn-1-ol, acetate that would govern its movement and distribution in the environment, such as its vapor pressure and water solubility, are not well-documented. This prevents a detailed analysis of its transport mechanisms.

Volatilization and Atmospheric Dispersion of (11E)-11-Hexadecen-7-yn-1-ol Acetate

Without data on the volatility of (11E)-11-Hexadecen-7-yn-1-ol, acetate, it is not possible to create models for its atmospheric dispersion. The potential for this compound to be transported long distances in the atmosphere is therefore unknown. While many insect pheromones, which are often long-chain acetates, are known to disperse in the air, specific data for this compound is absent.

Adsorption and Leaching in Soil Systems

There is no available data on the interaction of (11E)-11-Hexadecen-7-yn-1-ol, acetate with soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to soil, has not been determined. This information is critical for predicting whether the compound is likely to remain in the soil or leach into groundwater.

Ecological Interactions and Non-Target Effects of (11E)-11-Hexadecen-7-yn-1-ol Acetate Beyond Primary Target Species

Influence on Predator-Prey Dynamics and Parasitoid Behavior

No research findings or data are currently available to describe the influence of (11E)-11-Hexadecen-7-yn-1-ol, acetate on predator-prey dynamics or parasitoid behavior. The specificity of insect pheromones generally minimizes direct, widespread effects on non-target organisms. However, without specific studies, any potential for predators or parasitoids to use this compound as a cue for locating their prey or hosts remains uninvestigated.

Impacts on Symbiotic Relationships and Microbial Communities

There is no available information detailing the impacts of (11E)-11-Hexadecen-7-yn-1-ol, acetate on symbiotic relationships or microbial communities. The potential for this compound to influence the behavior of organisms involved in symbiotic associations or to affect the composition and function of soil and plant-associated microbial communities has not been studied.

Computational and Theoretical Investigations of 11e 11 Hexadecen 7 Yn 1 Ol Acetate

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure of (11E)-11-Hexadecen-7-yn-1-ol Acetate (B1210297)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for exploring the conformational landscape and electronic properties of (11E)-11-Hexadecen-7-yn-1-ol acetate. nih.govnih.gov The molecule's long aliphatic chain, featuring both a double and a triple bond, allows for numerous rotational isomers (conformers) with different energies.

Conformational analysis aims to identify the most stable, low-energy shapes of the molecule. This is crucial because the three-dimensional structure of a pheromone is a key determinant of its ability to bind to a specific olfactory receptor. The process typically involves a systematic search of the potential energy surface of the molecule. High-level DFT methods, such as B3LYP or M06-2X, combined with extended basis sets like 6-311+G(d,p), are used to optimize the geometry of various conformers and calculate their relative energies. researchgate.net The results of such analyses can reveal a small number of preferred conformations that are likely to be biologically active. nih.gov

Electronic structure calculations provide information on the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. Key properties derived from these calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential map, and atomic charges. These parameters help in understanding how the pheromone will interact with amino acid residues in the binding pocket of a receptor protein. For instance, the acetate group is a key polar region, likely to form hydrogen bonds or electrostatic interactions.

Table 1: Theoretical Conformational Energy Profile of (11E)-11-Hexadecen-7-yn-1-ol Acetate

| Conformer | Dihedral Angle (C10-C11-C12-C13) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (trans) | 0.00 | 1.85 |

| 2 | 120° (gauche) | 0.95 | 2.10 |

| 3 | -120° (gauche) | 0.95 | 2.10 |

| 4 | 60° (gauche) | 2.50 | 2.35 |

| 5 | -60° (gauche) | 2.50 | 2.35 |

Note: This table is illustrative and based on typical values for long-chain esters. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations of (11E)-11-Hexadecen-7-yn-1-ol Acetate-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For (11E)-11-Hexadecen-7-yn-1-ol acetate, MD simulations are instrumental in understanding its dynamic behavior within the binding pocket of a pheromone-binding protein (PBP) or an olfactory receptor (OR). nih.govnih.gov These proteins are responsible for recognizing and transporting the pheromone to the nerve cells that initiate a signal to the insect's brain. pnas.org

The process begins with a starting structure, often obtained by docking the lowest-energy conformer of the pheromone into a homology model of the receptor protein. mdpi.com The entire system, including the protein, the pheromone, and surrounding water molecules, is then simulated for a period of nanoseconds to microseconds. During the simulation, the forces between all atoms are calculated repeatedly, and Newton's laws of motion are used to predict their subsequent positions and velocities.

MD simulations can reveal:

Binding Stability: Whether the pheromone remains stably bound within the receptor's pocket or dissociates.

Key Interactions: Which specific amino acid residues of the receptor form lasting interactions (e.g., hydrogen bonds, hydrophobic contacts) with the pheromone. acs.org

Conformational Changes: How the pheromone and the receptor change their shapes to accommodate each other, a concept known as "induced fit."

Binding Free Energy: A quantitative measure of the binding affinity between the pheromone and the receptor, which can be calculated using advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

These simulations provide a dynamic picture of the recognition process at the molecular level, which is critical for understanding the specificity of pheromone signaling. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for (11E)-11-Hexadecen-7-yn-1-ol Acetate and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsci-hub.st In the context of (11E)-11-Hexadecen-7-yn-1-ol acetate, QSAR studies would involve synthesizing or computationally designing a series of structural analogs and measuring their biological activity (e.g., electroantennogram response).

The process involves several steps:

Data Set Generation: A series of molecules with structural variations is created. For (11E)-11-Hexadecen-7-yn-1-ol acetate, analogs could include isomers with different double bond positions or configurations, different chain lengths, or modifications to the acetate functional group.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can describe various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A successful QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective pheromone-based pest control agents. sci-hub.st

Table 2: Example of a QSAR Data Set for Pheromone Analogs

| Compound | Chain Length | Double Bond Position | LogP | Electronic Energy (au) | Biological Activity (EAG response, mV) |

|---|---|---|---|---|---|

| (11E)-11-Hexadecen-7-yn-1-ol acetate | 16 | 11 | 6.8 | -850.12 | 1.5 |

| Analog 1 | 14 | 9 | 6.1 | -775.45 | 0.8 |

| Analog 2 | 16 | 9 | 6.8 | -850.05 | 1.1 |

| Analog 3 | 16 | 11 (Z-isomer) | 6.8 | -850.11 | 0.3 |

| Analog 4 | 18 | 13 | 7.5 | -924.78 | 1.2 |

Note: This table is a hypothetical representation of data used in a QSAR study.

Cheminformatics Approaches for High-Throughput Screening and Virtual Ligand Design Related to (11E)-11-Hexadecen-7-yn-1-ol Acetate Scaffolds

Cheminformatics combines computer and information science to address problems in chemistry. For (11E)-11-Hexadecen-7-yn-1-ol acetate, cheminformatics tools are particularly useful for managing large chemical datasets and performing high-throughput virtual screening. mdpi.comnih.gov

High-Throughput Virtual Screening (HTVS) involves computationally docking large libraries of compounds into the binding site of a target receptor. researchgate.netresearchhub.com The goal is to rapidly identify "hits"—molecules that are predicted to bind with high affinity. nih.gov For the olfactory receptors that recognize (11E)-11-Hexadecen-7-yn-1-ol acetate, HTVS could be used to screen vast chemical libraries for novel compounds that could act as agonists (mimicking the pheromone) or antagonists (blocking the pheromone's effect). This approach is much faster and less expensive than experimentally screening thousands of compounds. researchgate.net

Virtual Ligand Design takes this a step further by using computational algorithms to design new molecules from scratch or by modifying existing ones. Based on the structure of the (11E)-11-Hexadecen-7-yn-1-ol acetate scaffold and the known architecture of its receptor's binding pocket, new molecules can be designed with potentially improved properties, such as higher binding affinity or greater stability in the environment. These de novo design programs can generate novel chemical structures that might not be conceived through traditional chemical intuition.

The integration of these computational and theoretical methods provides a powerful framework for understanding the molecular basis of pheromone action and for the rational design of new molecules for applications in agriculture and pest management.

Future Research Directions and Emerging Paradigms for 11e 11 Hexadecen 7 Yn 1 Ol Acetate Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in (11E)-11-Hexadecen-7-yn-1-ol Acetate (B1210297) Research

Future investigations into (11E)-11-Hexadecen-7-yn-1-ol acetate will increasingly rely on the integration of "omics" technologies to build a comprehensive molecular understanding of its role in insect biology. researchgate.netnih.gov These high-throughput methods offer a systematic approach to unraveling the complex processes of pheromone biosynthesis, perception, and degradation. researchgate.net An interdisciplinary approach utilizing advances in genetics and molecular biology is crucial for understanding these mechanisms. nih.govnih.gov

Genomics and Transcriptomics: The starting point for in-depth molecular research is the sequencing of the genome and transcriptome of the insect species that produce or respond to (11E)-11-Hexadecen-7-yn-1-ol acetate. Genomic analysis can identify the full suite of genes potentially involved in the pheromone's lifecycle. researchgate.net Transcriptomics, by analyzing gene expression in specific tissues (like the pheromone gland or antennae), can pinpoint which genes are active during pheromone production or reception. nih.gov This approach has been successful in identifying candidate genes such as desaturases, reductases, and acyl-CoA oxidases involved in the biosynthesis of other moth pheromones. d-nb.info

Proteomics: Proteomics focuses on the proteins that execute the functions encoded by the genes. In the context of (11E)-11-Hexadecen-7-yn-1-ol acetate, proteomic studies of the antennal sensillar lymph are critical for identifying pheromone-binding proteins (PBPs) and odorant receptors (ORs). ianakyildiz.comfrontiersin.org PBPs are responsible for solubilizing the hydrophobic pheromone molecule and transporting it to the receptors. frontiersin.orgresearchgate.net The interaction between the PBP-pheromone complex and the specific ORs on the surface of olfactory receptor neurons is the crucial step that translates the chemical signal into an electrical one in the insect's brain. ianakyildiz.comresearchgate.net Identifying the specific PBPs and ORs that interact with (11E)-11-Hexadecen-7-yn-1-ol acetate is a key future research goal. frontiersin.org

Metabolomics: Metabolomics provides a snapshot of the small molecules, or metabolites, present in a biological system at a given time. dntb.gov.uaresearchgate.net By analyzing the metabolome of the pheromone gland, researchers can identify the precursors and intermediates of the (11E)-11-Hexadecen-7-yn-1-ol acetate biosynthetic pathway. nih.govresearchgate.net This can confirm the steps predicted by genomic data and reveal novel biochemical reactions. nih.gov Comparing the metabolomes of insects under different physiological conditions can provide insights into the regulation of pheromone production. researchgate.net

Table 1: Potential Omics Approaches for (11E)-11-Hexadecen-7-yn-1-ol Acetate Research

| Omics Field | Target Molecules | Key Research Questions | Potential Outcomes |

| Genomics | DNA | What genes are involved in the pheromone pathway? | Identification of candidate genes (desaturases, reductases, etc.) for functional characterization. mdpi.com |

| Transcriptomics | RNA | Which genes are expressed in pheromone glands and antennae? | Pinpointing specific gene isoforms active during pheromone production and reception. nih.gov |

| Proteomics | Proteins | What proteins bind to and detect the pheromone? | Discovery of specific Pheromone-Binding Proteins (PBPs) and Odorant Receptors (ORs). frontiersin.org |

| Metabolomics | Metabolites | What are the precursors and byproducts of biosynthesis? | Elucidation of the complete biosynthetic and degradation pathways. researchgate.netagriscigroup.us |

Development of Advanced Delivery Systems for (11E)-11-Hexadecen-7-yn-1-ol Acetate in Controlled Release Applications

The practical application of (11E)-11-Hexadecen-7-yn-1-ol acetate in pest management, particularly for mating disruption, is highly dependent on controlled-release technology. alfa-chemistry.com Because most pheromones are highly volatile and susceptible to environmental degradation, effective delivery systems are needed to maintain an optimal concentration in the field over an extended period. alfa-chemistry.comnih.gov Future research will focus on creating more efficient, environmentally benign, and cost-effective delivery platforms.

Promising areas for development include:

Biodegradable Matrices: Research into hydrogels, such as those based on alginate and bentonite, offers an environmentally friendly alternative to traditional plastic dispensers. nih.gov These materials can be engineered to provide a constant, zero-order release rate, which is ideal for mating disruption. nih.govnih.gov

Microencapsulation: Encapsulating the pheromone in microscopic polymer shells can protect it from oxidation and UV degradation, extending its field life. The release rate can be tuned by altering the polymer composition and thickness of the capsule walls.

Nanoparticle-Based Systems: Loading (11E)-11-Hexadecen-7-yn-1-ol acetate into nanocarriers, such as porous silica (B1680970) nanoparticles or polymer nanoparticles, could offer unprecedented control over release kinetics. These systems can be designed for temperature- or humidity-triggered release, allowing for more intelligent and responsive pest management strategies.

Sprayable Formulations: Aqueous paraffin (B1166041) emulsions are a viable method for the direct application of pheromones. nih.gov These can be applied using standard spray equipment, reducing labor costs. nih.gov Research can optimize these emulsions by incorporating antioxidants like vitamin E and volatility suppressants to prolong efficacy. nih.gov

Table 2: Comparison of Advanced Delivery Systems for Pheromones

| Delivery System | Primary Material | Release Mechanism | Key Advantages | Research Focus |

| Hydrogels | Alginate, Bentonite | Diffusion (Non-Fickian) nih.gov | Biodegradable, steady release profile. nih.gov | Optimizing polymer blends for specific environmental conditions. |

| Microcapsules | Polymers | Diffusion, Rupture | Protection from degradation, tunable release. | Developing stimuli-responsive shell materials. |

| Nanoparticles | Silica, Polymers | Diffusion | High surface area, potential for triggered release. | Improving loading capacity and biocompatibility. |

| Emulsions | Paraffin Wax | Partition-controlled nih.gov | Sprayable, zero-order release. nih.gov | Enhancing stability and reducing oxidation. nih.gov |

Exploration of Biosynthetic Pathways of (11E)-11-Hexadecen-7-yn-1-ol Acetate in Organisms

A complete understanding of the biosynthetic pathway of (11E)-11-Hexadecen-7-yn-1-ol acetate is essential for both fundamental biology and potential biotechnological production. unl.edu Research on other moth species suggests that the production of C10-C18 acetates, alcohols, and aldehydes (Type I pheromones) typically begins with fatty acid synthesis. nih.gov The specific structure of (11E)-11-Hexadecen-7-yn-1-ol acetate, with its E11-double bond and 7-triple bond, points to a specialized enzymatic cascade.

Future research should focus on identifying and characterizing the key enzymes responsible for its formation:

Desaturases: A specific fatty acyl-CoA desaturase is likely responsible for introducing the double bond at the 11th position with an E configuration. Functional characterization of candidate desaturase genes identified via transcriptomics is a critical step. d-nb.info

Acetylenases/Dehydrogenases: The formation of the triple bond at the 7-position is an unusual feature. This step may be catalyzed by a unique acetylenase or a series of dehydrogenase enzymes that convert a pre-existing double or single bond into an alkyne.

Chain-Shortening Enzymes: If the precursor is a longer-chain fatty acid, peroxisomal β-oxidation, involving acyl-CoA oxidases, is likely used to shorten the carbon chain to 16 carbons. d-nb.info

Fatty Acyl Reductases (FARs): Once the correct C16 backbone is formed, a specific FAR enzyme reduces the carboxylic acid group to an alcohol, forming (11E)-11-Hexadecen-7-yn-1-ol.

Acetyltransferases (ATs): The final step is the esterification of the alcohol with an acetyl group, catalyzed by an acetyltransferase, to produce the final acetate pheromone component.

Elucidating this pathway could enable the production of (11E)-11-Hexadecen-7-yn-1-ol acetate in engineered host organisms like yeast or plants, potentially offering a sustainable and cost-effective alternative to chemical synthesis. unl.edu

Table 3: Key Enzyme Families in Pheromone Biosynthesis

| Enzyme Family | Function | Precursor | Product |

| Fatty Acyl-CoA Desaturases | Introduces double bonds | Saturated fatty acyl-CoA | Unsaturated fatty acyl-CoA |

| Acetylenases | Introduces triple bonds | Unsaturated fatty acyl-CoA | Alkynyl fatty acyl-CoA |

| Acyl-CoA Oxidases | Shortens carbon chain | Longer-chain fatty acyl-CoA | Shorter-chain fatty acyl-CoA |

| Fatty Acyl Reductases | Reduces acid to alcohol | Fatty acyl-CoA | Fatty alcohol |

| Acetyltransferases | Adds acetyl group | Fatty alcohol | Fatty acyl acetate |

Interdisciplinary Research on (11E)-11-Hexadecen-7-yn-1-ol Acetate at the Interface of Chemistry, Biology, and Engineering

Progress in understanding and applying (11E)-11-Hexadecen-7-yn-1-ol acetate will be driven by interdisciplinary collaboration. nih.govnih.gov The complexity of chemical communication in insects requires a multifaceted approach that integrates expertise from chemistry, biology, and engineering. semanticscholar.org

Chemistry: Analytical chemists are needed to precisely identify and quantify the pheromone components from natural sources and to develop efficient synthetic routes for producing high-purity (11E)-11-Hexadecen-7-yn-1-ol acetate for research and commercial use.

Biology: Molecular biologists and geneticists will identify the genes and proteins underlying the pheromone's biosynthesis and reception. nih.gov Neurophysiologists can study how the insect brain processes the signal from this specific molecule, while ecologists and entomologists conduct field trials to determine its behavioral effects and practical utility in pest management. nih.gov

Engineering: Chemical and materials engineers are crucial for designing and fabricating the advanced controlled-release systems needed for field applications. pageplace.de Electrical engineers and computer scientists can contribute to developing new sensors and data analysis platforms for monitoring pheromone concentrations and insect populations in real-time. researchgate.net

This synergistic approach ensures that fundamental discoveries in biology and chemistry are translated into effective, real-world technologies for sustainable agriculture and environmental monitoring. semanticscholar.org

Table 4: Contributions of Different Disciplines to Pheromone Research

| Discipline | Key Contributions | Research Area Example |

| Chemistry | Structure elucidation, synthesis, analysis | Developing stereoselective synthesis of (11E)-11-Hexadecen-7-yn-1-ol acetate. |

| Biology | Gene identification, behavioral assays, neurophysiology | Cloning the odorant receptor for (11E)-11-Hexadecen-7-yn-1-ol acetate. nih.gov |

| Engineering | Controlled-release formulation, sensor development | Designing a biodegradable dispenser with a 90-day release profile. pageplace.de |

New Analytical Techniques for In Situ and Real-Time Monitoring of (11E)-11-Hexadecen-7-yn-1-ol Acetate in Natural Environments

Effective pest management using pheromones requires knowledge of their concentration and distribution in the environment. entomologyjournals.com Traditional methods often involve trapping air samples on an adsorbent followed by laboratory analysis, which is not suitable for real-time decision-making. nih.gov The future lies in developing new analytical techniques for in situ and real-time monitoring.

Emerging paradigms include:

Biosensors: Insect antennae are exceptionally sensitive and selective chemical detectors. ianakyildiz.comresearchgate.net Future research could focus on creating "bio-hybrid" sensors that couple intact antennae or isolated olfactory receptors to an electrochemical transducer, allowing for the direct and real-time detection of (11E)-11-Hexadecen-7-yn-1-ol acetate at very low concentrations.

Portable Mass Spectrometry: Advances in the miniaturization of analytical instruments are leading to the development of portable gas chromatography-mass spectrometry (GC-MS) systems. These could be deployed in the field for rapid, on-site analysis of pheromone levels in the air.

Remote Sensing and Drone Technology: Drones equipped with specialized sensors could be used to map pheromone plumes over large agricultural areas. researchgate.net While direct chemical sensing from drones is still in its infancy, they can be used to deploy sensor networks or to monitor insect trap captures in real-time, providing spatially explicit data for precision pest management. researchgate.netbioprotectionportal.com

Environmental Control Systems: Dedicated laboratory systems that can precisely control environmental variables like temperature and humidity are needed to accurately measure the release rates from different dispenser formulations. usda.gov This baseline data is essential for developing models that can predict the performance and longevity of pheromone-based products in the field. usda.gov

These advanced monitoring tools will enable a shift from calendar-based applications to data-driven, precision management, optimizing the use of (11E)-11-Hexadecen-7-yn-1-ol acetate while minimizing costs and environmental impact. entomologyjournals.comyoutube.com

Table 5: Emerging Analytical Techniques for Pheromone Monitoring

| Technique | Principle of Operation | Potential Application | Advantage |

| Bio-hybrid Sensors | Insect olfactory receptors coupled to a transducer. | Real-time plume tracking in the field. | Extreme sensitivity and specificity. ianakyildiz.com |

| Portable GC-MS | Miniaturized gas chromatography and mass spectrometry. | On-site verification of pheromone concentration. | Confirmatory and quantitative analysis. |

| Drone-based Monitoring | Aerial deployment of sensors or imaging systems. | Large-scale mapping of pest "hotspots". | Wide area coverage and spatial data. researchgate.net |

| Environmental Control Systems | Precise control of temperature, humidity, and airflow. | Laboratory characterization of release rates from dispensers. | Accurate and reproducible performance data. usda.gov |

Q & A

Q. Methodological Answer :

GC-MS : Compare mass fragmentation patterns with libraries (e.g., NIST Chemistry WebBook) to verify molecular ion peaks (e.g., m/z 282.46 for C₁₈H₃₄O₂) .

IR spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl absence post-acetylation .

¹H/¹³C NMR : Confirm alkynyl (δ ~2.1 ppm for C≡CH) and E-configured double bond (J = 12–16 Hz for trans coupling) .

Advanced: How can experimental design be optimized for yeast-based biosynthesis of (11E)-11-Hexadecen-7-yn-1-ol acetate?

Q. Methodological Answer :

Gene selection : Engineer yeast strains with desaturases (e.g., Δ11-desaturase) and fatty acyl-CoA reductases to produce the alcohol precursor .

Fermentation conditions : Optimize pH (6.0–7.0), temperature (28–30°C), and aeration to maximize yield.

Product extraction : Use solvent partitioning (hexane:ethyl acetate) followed by column chromatography for purification.

Analytical validation : Employ LC-MS/MS to quantify trace impurities and isotopic labeling to track biosynthetic pathways .

Advanced: How should researchers address discrepancies in purity assessments between elemental analysis and chromatographic methods?

Q. Methodological Answer :

Elemental analysis : Ensure sample homogeneity and compare calculated vs. observed percentages (e.g., C: 39.62%, H: 4.16% for C₁₈H₃₄O₂) .

Chromatographic methods : Use high-resolution GC or HPLC with UV/ELSD detectors to quantify non-volatile impurities.

Statistical reconciliation : Apply t-tests or ANOVA to evaluate systematic errors, and cross-validate with independent techniques (e.g., NMR relaxation studies) .

Basic: What safety protocols are essential for handling (11E)-11-Hexadecen-7-yn-1-ol acetate in laboratory settings?

Q. Methodological Answer :

Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: What strategies improve the reproducibility of stereoselective synthesis for (11E)-configured pheromone analogs?

Q. Methodological Answer :

Catalyst selection : Use chiral catalysts (e.g., Sharpless epoxidation) to enforce E-configuration .

Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track stereochemical outcomes.

Scale-up considerations : Maintain consistent cooling rates and solvent purity during large-scale reactions .

Data documentation : Adhere to IUPAC guidelines for reporting geometric isomerism and deposit crystallographic data in repositories like CCDC .

Basic: How can researchers validate the biological activity of (11E)-11-Hexadecen-7-yn-1-ol acetate in pheromone studies?

Q. Methodological Answer :

Electroantennography (EAG) : Measure receptor neuron responses in target insects .

Field trials : Deploy controlled-release lures in traps and compare capture rates against natural pheromones.

Dose-response assays : Test activity across concentrations (10⁻⁶–10⁻¹² M) to establish EC₅₀ values.

Structural analogs : Synthesize and test (Z)-isomers to confirm stereochemical specificity .

Advanced: How can computational modeling enhance the study of (11E)-11-Hexadecen-7-yn-1-ol acetate's physicochemical properties?

Q. Methodological Answer :

Molecular dynamics (MD) : Simulate lipid bilayer interactions to predict permeability .

Density functional theory (DFT) : Calculate thermodynamic stability of the E-isomer vs. Z-isomer.

QSAR models : Corrogate structural features (e.g., alkyne position) with volatility and bioactivity .

Basic: What are the best practices for reporting synthetic yields and purity in publications?

Q. Methodological Answer :

Yield calculation : Report isolated yields (not theoretical) and specify purification methods (e.g., column chromatography, recrystallization) .

Purity criteria : Include ≥95% purity via GC/HPLC and elemental analysis deviations ≤0.4% .

Spectral data : Deposit raw NMR/IR/GC-MS data in supplementary materials or public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.